Plumbemycin A is derived from the fermentation of Streptomyces plumbeus, a soil-dwelling bacterium known for producing various bioactive compounds. This compound falls under the classification of phosphonate antibiotics, characterized by their phosphorus-containing structures. These antibiotics have garnered interest due to their mechanisms of action against bacterial pathogens and their potential applications in medicine.
The synthesis of Plumbemycin A has been explored through various methods. One notable approach involves the use of enzymatic catalysis to produce its key precursor, (S,Z)-2-amino-5-phosphonopent-3-enoic acid (commonly referred to as APPA). The synthesis pathway includes:
Plumbemycin A has a molecular formula of with a molecular weight of approximately 381.28 g/mol . Its structure features:
Plumbemycin A undergoes several significant chemical reactions:
The mechanism of action for Plumbemycin A primarily involves:
Plumbemycin A exhibits several notable physical and chemical properties:
Plumbemycin A has several potential applications in scientific research and medicine:
Plumbemycin A was first isolated in 1976 from the fermentation broth of Streptomyces plumbeus strain AJ 11581 by Park, Hirota, and Sakai during a targeted screen for novel antibacterial compounds [7]. Initial structural characterization identified it as a tripeptide with an unusual C-terminal phosphonate moiety. The molecule was determined to consist of L-alanine, L-aspartic acid, and a novel (Z)-2-amino-5-phosphono-3-pentenoic acid ((Z)-APPA) residue, forming the tripeptide structure L-Ala–L-Asp–(Z)-APPA with a molecular weight of 381.28 Da (C₁₂H₂₀N₃O₉P) [4] [7]. Concurrently, the structurally related Plumbemycin B (L-Ala–L-Asn–(Z)-APPA) was identified from the same bacterial strain. Initial stereochemical assignments of the APPA component relied on the Clough–Lutz–Jirgensons (CLJ) rule applied to optical rotation data, which tentatively suggested an (R)-configuration for the chiral center [7]. Biological assays revealed Plumbemycin A’s potent activity against Gram-positive bacteria, including Bacillus subtilis, through a mechanism later discovered to involve competitive inhibition of L-threonine biosynthesis [4] [7]. This activity profile immediately distinguished it from classical peptide antibiotics and positioned it as a structurally unique natural product.
Table 1: Initial Structural Characteristics of Plumbemycins
Characteristic | Plumbemycin A | Plumbemycin B |
---|---|---|
Producing Organism | Streptomyces plumbeus AJ 11581 | Streptomyces plumbeus AJ 11581 |
Year Reported | 1976 | 1976 |
Amino Acid Sequence | L-Ala–L-Asp–(Z)-APPA | L-Ala–L-Asn–(Z)-APPA |
Empirical Formula | C₁₂H₂₀N₃O₉P | C₁₂H₂₁N₄O₈P |
Initial APPA Configuration | (R) (later revised) | (R) (later revised) |
Key Biological Activity | Antibacterial | Antibacterial |
The initial assignment of the (R)-configuration to the APPA moiety faced significant revision a decade after discovery. In 1988, Fredenhagen and colleagues employed advanced stereochemical analysis techniques to re-examine both Plumbemycins and the structurally related Rhizocticins [7] [1]. Through a combination of chiral high-performance liquid chromatography (HPLC) and rigorous optical rotation comparisons with synthetically derived enantiomers, they conclusively demonstrated that the natural APPA component possessed an (S)-absolute configuration at the α-carbon. This revision was further supported by nuclear magnetic resonance (NMR) spectroscopy analysis of APPA derivatives and Marfey’s reagent-based determination of stereochemical purity [1]. Critically, the carbon-phosphorus double bond geometry was confirmed as Z (cis) configuration via coupling constant analysis (³JH₂P ≈ 15–18 Hz) and nuclear Overhauser effect (nOe) experiments [7]. The corrected structure was thus established as (S,Z)-2-amino-5-phosphono-3-pentenoic acid [(S,Z)-APPA]. This revision had profound implications for structure-activity relationship studies, as the (S)-configuration corresponds stereochemically to the natural substrate of threonine synthase, phospho-L-homoserine, explaining the observed potent enzyme inhibition [7]. The structural misassignment serves as a historically significant example of the limitations of early configurational prediction methods and the necessity for orthogonal analytical verification.
Table 2: Key Analytical Techniques in APPA Stereochemical Revision
Technique | Application in Revision | Critical Finding |
---|---|---|
Chiral HPLC | Separation of synthetic APPA enantiomers | Co-elution of natural APPA with (S)-enantiomer |
Optical Rotation Analysis | Comparison of [α]D values with synthetic standards | Matched (S)-enantiomer rotation |
NMR Spectroscopy | NOE experiments, H-P coupling constants | Confirmed Z-olefin geometry |
Marfey's Reagent Analysis | Diastereomer formation after chiral derivatization | Validated (S)-α-amino acid configuration |
Plumbemycin A shares a remarkable evolutionary parallel with the Rhizocticin family of antibiotics (e.g., Rhizocticin A-D) produced by Bacillus subtilis ATCC 6633. Despite their distinct biological activity profiles – Plumbemycins act as antibacterials while Rhizocticins primarily exhibit antifungal properties – both classes converge on (S,Z)-APPA as the biologically active warhead responsible for inhibiting threonine synthase [7] [9]. Biosynthetically, this commonality arises from conserved enzymatic pathways. The APPA moiety is generated through a specialized phosphonate biosynthetic pathway beginning with phosphoenolpyruvate (PEP) isomerization to phosphonopyruvate by PEP mutase (rhiE in rhizocticin cluster), followed by transamination to phosphonoalanine, and subsequent elongation via an unprecedented aldolase-catalyzed reaction between phosphonoacetaldehyde and oxaloacetate (catalyzed by rhiG) [9].
The key evolutionary divergence lies in the oligopeptide transport recognition system. Plumbemycins (L-Ala–L-Asp/Asn–(S,Z)-APPA) utilize bacterial oligopeptide permeases (Opp) for cellular uptake, whereas Rhizocticins (e.g., L-Leu–L-Arg–(S,Z)-APPA) employ fungal-specific peptide transporters [7] [9]. This transporter specificity accounts for their differing antimicrobial spectra. Upon entry into target cells, both classes undergo proteolytic cleavage by intracellular peptidases to release the active (S,Z)-APPA inhibitor, which competitively binds threonine synthase's active site, mimicking the natural substrate phospho-L-homoserine but possessing a non-hydrolyzable C-P bond [7]. This evolutionary strategy – deploying a conserved enzymatic inhibitor via variable peptide vectors recognized by different transport systems – represents a fascinating case of convergent evolution in natural product biosynthesis, enabling narrow-spectrum targeting while conserving the core enzymatic inhibition mechanism.
Table 3: Comparative Analysis of Plumbemycins and Rhizocticins
Feature | Plumbemycins | Rhizocticins |
---|---|---|
Producing Organism | Streptomyces plumbeus | Bacillus subtilis ATCC 6633 |
Bioactivity Spectrum | Antibacterial (Gram-positive) | Antifungal |
Transport System | Bacterial oligopeptide permease | Fungal oligopeptide transporters |
Representative Sequence | L-Ala–L-Asp/Asn–(S,Z)-APPA | L-Leu/L-Ile/L-Val–L-Arg–(S,Z)-APPA |
Molecular Target | Threonine synthase | Threonine synthase |
Release Mechanism | Intracellular peptidases | Intracellular peptidases |
Biosynthetic Cluster | Not fully characterized | rhi cluster identified |
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